6-(Methylsulfonyl)quinoline
Overview
Description
6-(Methylsulfonyl)quinoline is an organic compound with the molecular formula C10H9NO2S. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The presence of a methylsulfonyl group at the sixth position of the quinoline ring imparts unique chemical and physical properties to this compound. Quinolines, including this compound, are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Quinoline-based compounds have been known to exhibit antimicrobial and antifungal activities . The specific interactions of 6-(Methylsulfonyl)quinoline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
6-(Methylsulfonyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have demonstrated antimicrobial, anti-inflammatory, and antitumor activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives can modulate the activity of key signaling molecules, thereby altering cellular responses such as proliferation, apoptosis, and differentiation . Additionally, these compounds can impact the expression of genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For instance, quinoline derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and growth. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These temporal changes can affect the compound’s efficacy and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, quinoline derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding to plasma proteins can influence its distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method includes the use of microwave irradiation to promote the reaction between 2-aminoaryl ketones and ketones under solvent-free conditions . These methods are designed to be efficient, cost-effective, and environmentally friendly.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of reusable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylsulfanyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-(Methylsulfonyl)quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfinyl)quinoline
- 2-(Methylsulfonyl)-6-nitrobenzothiazole
- 3-Chloro-6-(Methylsulfonyl)pyridazine
- 2-[Ethylsulfonyl)methyl]quinoxaline 1,4-dioxide
Uniqueness
6-(Methylsulfonyl)quinoline is unique due to the specific positioning of the methylsulfonyl group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methylsulfonylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXTUJFKCPIINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332687 | |
Record name | 6-methanesulfonylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89770-29-6 | |
Record name | 6-(Methylsulfonyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89770-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methanesulfonylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(METHYLSULFONYL)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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